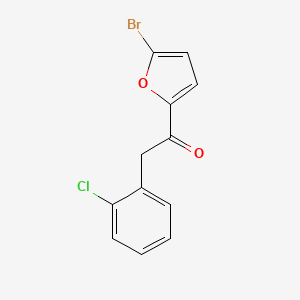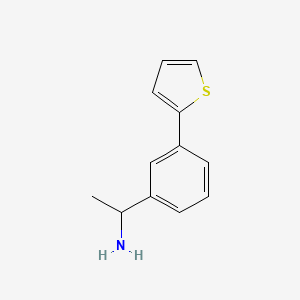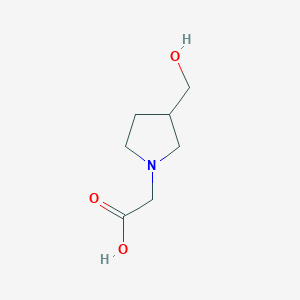
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid
Übersicht
Beschreibung
“(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” is a chemical compound with the molecular formula C7H13NO3 . It is used in various fields such as life sciences, organic synthesis, and environmental measurements .
Synthesis Analysis
The synthesis of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” could potentially involve the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . Additionally, new platforms have been developed for the synthesis, analysis, and testing of new compounds, which could be applicable to this compound .
Molecular Structure Analysis
The molecular structure of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
The chemical reactions involving “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” could be analyzed using machine learning (ML)-based models, which have been developed to classify enzymatic reactions . Additionally, the process of synthesizing new photo-toxic compounds with the ideal set of properties for anticancer agents can be a difficult process .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid” can be analyzed using various techniques. For instance, nanoparticles have exploded in interest due to their novel or enhanced physical and chemical properties compared to bulk material .
Wissenschaftliche Forschungsanwendungen
Molecular Properties and Computational Analysis
- DFT and Quantum Chemical Investigation : A study by Bouklah et al. (2012) utilized Density Functional Theory (DFT) and quantum chemical calculations to investigate the molecular properties of various pyrrolidinone derivatives, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid. This analysis explored electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition of Steel : Research by Bouklah et al. (2006) demonstrated that pyrrolidine derivatives, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, can act as effective corrosion inhibitors for steel in sulfuric acid. This study utilized methods such as weight loss measurements and electrochemical impedance spectroscopy to evaluate the efficiency of these inhibitors (Bouklah et al., 2006).
Synthesis and Derivative Formation
- Synthesis of Cyclic γ-Aminobutyric Acid Analogues : A 2019 study by Petz et al. focused on the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. The study highlighted key steps such as intermolecular [2+2]-photocycloaddition and a fragmentation reaction for synthesizing these derivatives (Petz et al., 2019).
Potential as HIV-1 Protease Inhibitors
- Evaluation as HIV-1 Protease Inhibitors : Ibrahim et al. (2010) conducted a study on fullerene derivatives, including hydroxy-chalca-acetic acid-(4-pyrrolidin-1-yl-phenyl) ester, analyzing their potential as HIV-1 protease inhibitors. This research utilized Density Functional Theory (DFT) calculations to evaluate the interaction between the molecules and the HIV-1 protease active site (Ibrahim et al., 2010).
Antagonists and Inhibitors
- Pyrrolidine Derived Antagonists and Inhibitors : Several studies have investigated pyrrolidine derivatives as antagonists or inhibitors for different receptors and enzymes. For instance, Lynch et al. (2002) developed a series of alpha-(pyrrolidin-1-yl)acetic acids as antivirals against HIV, demonstrating their potential in pharmacotherapy (Lynch et al., 2002).
Eigenschaften
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h6,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHFBEHMAAMNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)


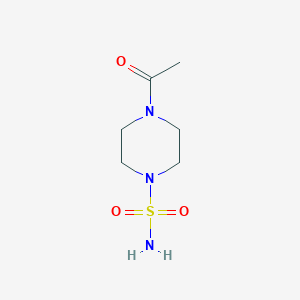
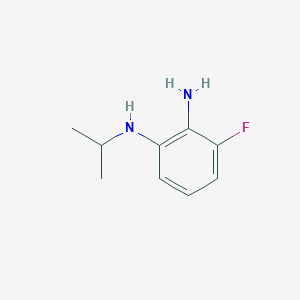

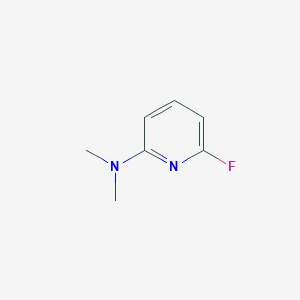

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)
